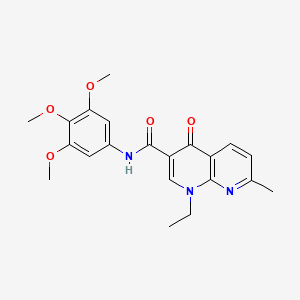

1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The molecule features a 3-carboxamide group linked to a 3,4,5-trimethoxyphenyl substituent, an ethyl group at position 1, and a methyl group at position 7.

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-6-24-11-15(18(25)14-8-7-12(2)22-20(14)24)21(26)23-13-9-16(27-3)19(29-5)17(10-13)28-4/h7-11H,6H2,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQDITBLAWNPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties.

- Molecular Formula: C21H23N3O5

- Molecular Weight: 397.4 g/mol

- Purity: Typically 95%.

1. Antibacterial Activity

The 1,8-naphthyridine derivatives are known for their antibacterial properties. Research indicates that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, nalidixic acid, a well-known derivative of the 1,8-naphthyridine structure, was one of the first synthetic antibiotics developed for treating bacterial infections . The modifications in the structure of naphthyridine compounds have led to enhanced antibacterial efficacy and reduced side effects compared to earlier antibiotics.

2. Antitumor Activity

Several studies have demonstrated that naphthyridine derivatives possess significant antitumor activity. The compound has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival. For instance, it has been reported that certain derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against various cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is largely influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .

Case Studies

-

Antibacterial Efficacy

- A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .

- Antitumor Mechanism

Data Table

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of the 1,8-naphthyridine structure can effectively inhibit bacterial growth. For instance, nalidixic acid, a well-known antibiotic from this class, demonstrates the potential of naphthyridine derivatives in combating bacterial infections.

Antitumor Activity

Numerous studies have highlighted the antitumor effects of naphthyridine derivatives. The compound has been shown to induce apoptosis in cancer cells by targeting critical pathways involved in cell cycle regulation. For example, it can inhibit topoisomerase II, an enzyme essential for DNA replication and cell division, thereby exerting antiproliferative effects against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable as well. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential therapeutic applications for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .

Antitumor Mechanism

Research has demonstrated that certain naphthyridine derivatives can inhibit tumor growth in vivo. A specific study found that compounds derived from this class showed significant cytotoxicity against murine and human tumor cell lines with IC50 values below 10 nM . Additionally, some compounds were effective in vivo against subcutaneous tumors in mice .

Chemical Reactions Analysis

Core Naphthyridine Reactivity

The 1,8-naphthyridine system exhibits electrophilic substitution patterns influenced by electron-withdrawing (4-oxo group) and electron-donating (N-ethyl) substituents. Key reactions include:

Carboxamide Group Transformations

The N-(3,4,5-trimethoxyphenyl)carboxamide moiety undergoes nucleophilic and hydrolysis reactions:

Ethyl Group at N-1

-

Oxidation : KMnO₄ in acidic conditions yields a carboxylic acid, though steric hindrance reduces efficiency.

-

Alkylation : Limited reactivity due to electron-withdrawing effects of the naphthyridine core.

Methyl Group at C-7

-

Chlorination : SOCl₂/PCl₃ substitutes methyl with Cl, forming 7-chloro derivatives for further coupling .

3,4,5-Trimethoxyphenyl Group

-

Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, generating phenolic intermediates .

Functionalization for Biological Activity

Structural modifications correlate with enhanced pharmacological properties:

| Derivative | Modification | Biological Impact | Source |

|---|---|---|---|

| 7-Fluoro Analog | Electrophilic fluorination | Increased antibacterial potency | |

| Piperazine-Adduct | Nucleophilic substitution at C-3 | Improved kinase inhibition |

Stability Under Physiological Conditions

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

*Assumed based on analogous compounds.

Key Observations:

Ethyl and methyl groups at positions 1 and 7 stabilize the naphthyridine core, reducing metabolic degradation compared to bulkier substituents like cyclopentylcarbamoyl .

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., fluorine in ) show stronger antibacterial activity, likely due to increased interaction with bacterial DNA gyrase.

- Methoxy-rich substituents (as in the target compound) correlate with anticancer activity, possibly through kinase inhibition or interference with DNA replication .

Mechanistic Insights:

- The target compound’s carboxamide linkage facilitates strong interactions with biological targets, mimicking natural substrates and enabling competitive inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

Table 3: Comparative Pharmacological Data

*Calculated using fragment-based methods.

Key Findings:

- The target compound’s higher LogP compared to nalidixic acid suggests better tissue penetration, critical for solid tumor targeting .

- Its lower IC₅₀ than other naphthyridines (e.g., ) highlights superior potency in cancer models, likely due to the trimethoxyphenyl group’s synergistic effects.

Q & A

Q. What are the standard synthetic methodologies for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can they be adapted for this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-aminopyridine with ethoxymethylenemalonate via the Gould–Jacobs reaction to form diethyl 2-((pyridine-2-ylamino)methylene)malonate.

- Step 2 : Cyclization in high-boiling solvents (e.g., diphenyl ether) to yield the 1,8-naphthyridine core.

- Step 3 : N-alkylation using sodium hydride and alkyl halides in anhydrous DMF to introduce substituents like ethyl or methyl groups.

- Step 4 : Hydrolysis of esters to carboxylic acids under basic conditions (e.g., 10% NaOH), followed by coupling with amines (e.g., 3,4,5-trimethoxyaniline) in sealed tubes with DMF . Adaptations for this compound would require optimizing alkylation and coupling steps to accommodate the 3,4,5-trimethoxyphenyl moiety.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- IR Spectroscopy : Confirms carbonyl groups (C=O at ~1686 cm⁻¹ for keto, ~1651 cm⁻¹ for amide) and aromatic C–H stretches (~3086–3112 cm⁻¹) .

- 1H NMR : Identifies aromatic protons (δ 7.2–9.2 ppm), NH signals (~9.2 ppm for amide), and alkyl/methoxy substituents (e.g., CH2 at ~5.7 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 423–424 for analogous compounds) and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, and N percentages .

Q. How can computational tools predict the pharmacokinetic and pharmacodynamic properties of this compound?

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, solubility, and permeability (e.g., Lipinski’s Rule of Five compliance) .

- PASS Analysis : Predicts biological activities (e.g., antihistaminic or antimicrobial potential) by comparing structural motifs to known bioactive compounds .

- Molecular Docking : Identifies potential protein targets (e.g., histamine receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during N-alkylation or coupling steps?

- Catalyst Use : Crown ethers (e.g., dibenzo-18-crown-6) enhance nucleophilic substitution in sterically hindered reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Reflux in acetonitrile (80–100°C) or microwave-assisted synthesis may accelerate sluggish reactions .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., amide bond rigidity) using variable-temperature NMR.

- Impurity Profiling : Use HPLC-MS to detect byproducts from incomplete coupling or hydrolysis .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in proton assignments .

Q. What strategies are effective for designing analogs with enhanced bioactivity or reduced toxicity?

- Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, F) to modulate electronic properties and receptor affinity .

- Scaffold Hopping : Replace the naphthyridine core with quinoline or isoquinoline while retaining the carboxamide pharmacophore .

- Prodrug Design : Introduce ester or phosphate groups to improve solubility and in vivo stability .

Q. How can in vitro findings be translated to in vivo models for therapeutic validation?

- Dose Escalation Studies : Use pharmacokinetic modeling (e.g., Compartmental Analysis) to correlate in vitro IC50 values with effective plasma concentrations.

- Metabolite Tracking : LC-MS/MS identifies active metabolites from liver microsome assays .

- Toxicity Screening : Zebrafish or murine models assess acute toxicity and organ-specific effects .

Q. What computational frameworks enable efficient reaction path discovery for novel derivatives?

- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify low-energy pathways .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes.

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Tables for Key Data

Table 1 : Comparative Yields for Naphthyridine Derivatives

| Substituent | Reaction Step | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| 4-Chlorobenzyl | N-alkylation | 76 | NaH, DMF, 80°C, 12 h | |

| 3,4,5-Trimethoxyphenyl | Coupling | 66 | Sealed tube, DMF, 24 h |

Table 2 : Predicted vs. Observed Bioactivities

| Activity Type | Pa (Predicted) | Pi (Inactive Threshold) | Experimental Validation | Reference |

|---|---|---|---|---|

| Antihistaminic | 0.72 | 0.45 | In vivo edema reduction | |

| Antimicrobial | 0.68 | 0.50 | MIC: 8 µg/mL (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.